molecular formula C24H21N5O5 B12096821 N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine

N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine

Cat. No.: B12096821
M. Wt: 459.5 g/mol
InChI Key: INUFEIRTCLFJBN-UHFFFAOYSA-N
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Description

N6-Benzoyl-5’-O-benzoyl-2’-deoxyadenosine is a modified nucleoside derivative of deoxyadenosine It is characterized by the presence of benzoyl groups at the N6 and 5’-O positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzoyl-5’-O-benzoyl-2’-deoxyadenosine typically involves the protection of the hydroxyl groups and the amino group of deoxyadenosine, followed by selective benzoylation. One common method includes:

    Protection of the 3’- and 5’-hydroxyl groups: This can be achieved using a protecting group such as dimethoxytrityl (DMT).

    Benzoylation of the N6 position: This step involves the reaction of the protected deoxyadenosine with benzoyl chloride in the presence of a base like pyridine.

    Benzoylation of the 5’-O position: After the N6 position is benzoylated, the 5’-O position is selectively deprotected and then benzoylated using benzoyl chloride.

Industrial Production Methods

Industrial production of N6-Benzoyl-5’-O-benzoyl-2’-deoxyadenosine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-5’-O-benzoyl-2’-deoxyadenosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can remove the benzoyl groups, reverting the compound to its deoxyadenosine form.

    Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Deprotected deoxyadenosine.

    Substitution: Various substituted nucleoside derivatives depending on the nucleophile used.

Scientific Research Applications

N6-Benzoyl-5’-O-benzoyl-2’-deoxyadenosine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.

    Biology: Studied for its role in DNA replication and repair mechanisms.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of diagnostic tools and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N6-Benzoyl-5’-O-benzoyl-2’-deoxyadenosine involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleic acid functions. The benzoyl groups can affect the compound’s binding affinity and specificity to enzymes involved in nucleic acid metabolism, such as DNA polymerases and nucleases. This can lead to the inhibition of DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N6-Benzoyl-2’-deoxyadenosine: Lacks the 5’-O-benzoyl group, making it less bulky and potentially less effective in certain applications.

    5’-O-Benzoyl-2’-deoxyadenosine: Lacks the N6-benzoyl group, which may affect its binding properties and reactivity.

    N6-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine: Contains a dimethoxytrityl group instead of a benzoyl group at the 5’-O position, which can influence its solubility and stability.

Uniqueness

N6-Benzoyl-5’-O-benzoyl-2’-deoxyadenosine is unique due to the presence of benzoyl groups at both the N6 and 5’-O positions. This dual modification can enhance its stability and binding affinity, making it a valuable compound for various research applications.

Properties

IUPAC Name

[5-(6-benzamidopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O5/c30-17-11-19(34-18(17)12-33-24(32)16-9-5-2-6-10-16)29-14-27-20-21(25-13-26-22(20)29)28-23(31)15-7-3-1-4-8-15/h1-10,13-14,17-19,30H,11-12H2,(H,25,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUFEIRTCLFJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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